molecular formula C9H18N2O B1475415 1-(3-Aminoazetidin-1-yl)-3-methylpentan-1-one CAS No. 1595659-16-7

1-(3-Aminoazetidin-1-yl)-3-methylpentan-1-one

Cat. No. B1475415
M. Wt: 170.25 g/mol
InChI Key: DAKHCRZWNNZASY-UHFFFAOYSA-N
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Description

The compound “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride” is a related compound with the CAS Number: 2230804-31-4 . It is used in research and has a molecular weight of 164.63 .


Molecular Structure Analysis

The InChI code for “1-(3-Aminoazetidin-1-yl)ethanone hydrochloride” is 1S/C5H10N2O.ClH/c1-4(8)7-2-5(6)3-7;/h5H,2-3,6H2,1H3;1H .


Physical And Chemical Properties Analysis

The compound “1-(3-Aminoazetidin-1-yl)propan-2-one” is a white crystalline powder that is soluble in water, ethanol, and other organic solvents. It has a melting point of 124-127°C and a boiling point of 293°C.

Scientific Research Applications

1. Production of Nitrogenous Compounds from Fungi

The deep-sea-derived fungus Leptosphaeria sp. SCSIO 41005 produces nitrogenous compounds, including amino acid derivatives and a cyclohexanone derivative, as new natural compounds. These compounds have been evaluated for their cytotoxic and antiviral activities, indicating potential biomedical applications (Luo, Zhou, & Liu, 2018).

2. Synthesis and Biological Evaluation of Monoamine Uptake Inhibitors

Research on neurotransmitter reuptake mechanisms has led to the development of compounds such as 2-aminopentanophenones. These compounds are selective inhibitors of the dopamine and norepinephrine transporters with minimal effect on serotonin trafficking, suggesting potential in medications for cocaine abuse (Meltzer, Butler, Deschamps, & Madras, 2006).

3. Antimicrobial, Antioxidant, and Cytotoxic Activities of Endophytic Fungi Metabolites

Endophytic fungi like Botryosphaeria dothidea produce metabolites with significant antimicrobial, antioxidant, and cytotoxic activities. These compounds include α-pyridone derivatives and ceramide derivatives, highlighting their potential in developing new antimicrobial and antioxidant agents (Xiao, Zhang, Gao, Tang, Zhang, & Gao, 2014).

4. Synthesis of Azetidine Derivatives for Carbapenem Antibiotics

The synthesis of azetidine derivatives, like 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine, is essential for producing orally active carbapenem antibiotics. This research focuses on developing practical and cost-effective synthesis methods for these compounds, which are crucial in antibacterial treatments (Isoda, Yamamura, Tamai, Kumagai, & Nagao, 2006).

5. Production of Pentanol Isomers in Engineered Microorganisms

Microbial strains have been metabolically engineered to produce pentanol isomers, which are useful as biofuels. These isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, have potential applications in sustainable energy production (Cann & Liao, 2009).

6. Synthesis of Novel Antibacterial Quinolones

Research into fluoroquinolones has led to the development of compounds with potent antibacterial activities against a variety of bacteria. These studies aim to understand the structure-activity relationship and the role of distorted orientation in enhancing antibacterial activity (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).

Safety And Hazards

The compound “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride” has the following hazard statements: H302, H315, H319, H335 . It also has the following precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-3-methylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-3-7(2)4-9(12)11-5-8(10)6-11/h7-8H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKHCRZWNNZASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)N1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminoazetidin-1-yl)-3-methylpentan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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